1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a sulfonyl group, and a furanyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1-piperazineacetic acid with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-[(5-methyl-2-furanyl)methylene]hydrazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The sulfonyl and furanyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide can be compared with other similar compounds, such as:
1-Piperazineacetic acid, 4-[(4-methylphenyl)methyl]-, hydrazide: This compound shares a similar piperazine and hydrazide structure but lacks the sulfonyl and furanyl groups, resulting in different chemical reactivity and biological activities.
4-Methyl-1-piperazineacetic acid: This compound contains the piperazine and acetic acid moieties but lacks the additional functional groups, leading to distinct properties and applications.
Properties
Molecular Formula |
C19H24N4O4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H24N4O4S/c1-15-3-7-18(8-4-15)28(25,26)23-11-9-22(10-12-23)14-19(24)21-20-13-17-6-5-16(2)27-17/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)/b20-13+ |
InChI Key |
ZAQAAKGACAJNIP-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C/C3=CC=C(O3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.